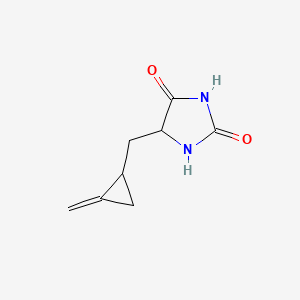
5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione: is a heterocyclic compound with the molecular formula C8H10N2O2 It is a derivative of imidazolidine-2,4-dione, featuring a methylenecyclopropyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of urea with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methylenecyclopropyl Group: The methylenecyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable cyclopropyl precursor is reacted with the imidazolidine ring under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.
Comparison with Similar Compounds
5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione: can be compared with other similar compounds, such as:
5-ethyl-5-methylimidazolidine-2,4-dione: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
5,5-dimethylimidazolidine-2,4-dione:
5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione: Exhibits unique properties due to the presence of the isopropyl group.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-[(2-methylidenecyclopropyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O2/c1-4-2-5(4)3-6-7(11)10-8(12)9-6/h5-6H,1-3H2,(H2,9,10,11,12) |
InChI Key |
LDIKNHLCNYAQDB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC1CC2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B12815295.png)
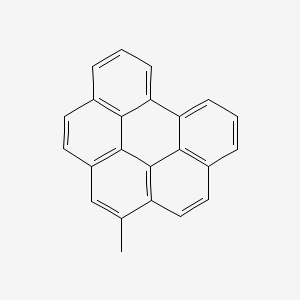
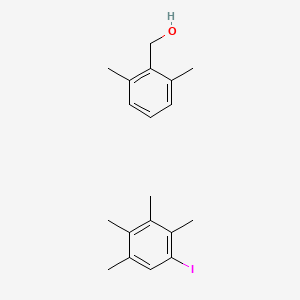

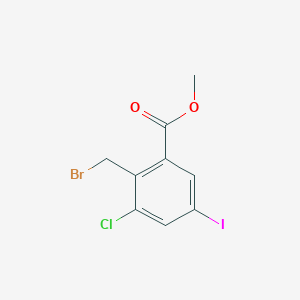
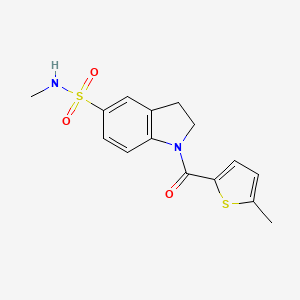
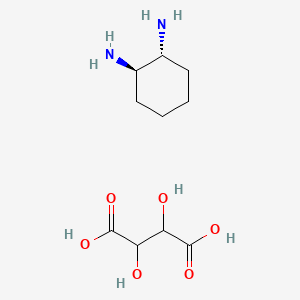
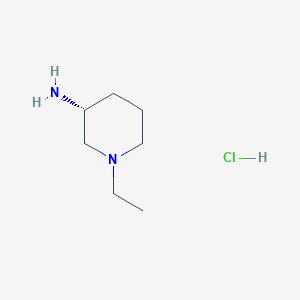
![(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B12815351.png)
![N-(6,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)acetamide](/img/structure/B12815355.png)
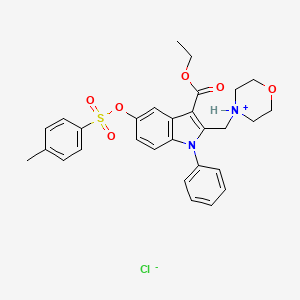


![2-Methyl-1H-benzo[d]imidazole-4,7-diamine](/img/structure/B12815376.png)
